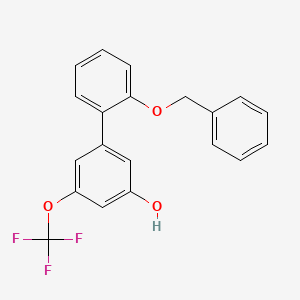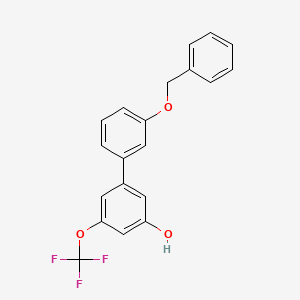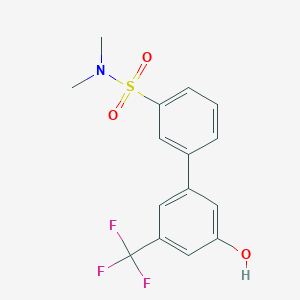
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol is a complex organic compound characterized by the presence of a tert-butylsulfamoyl group and a trifluoromethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the sulfonation of a tert-butylbenzene derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The final step involves the coupling of the sulfonated intermediate with a phenol derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the sulfonamide group can produce amines.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can modulate its reactivity and stability. The overall effect is a compound with potent biological activity and specificity for its intended targets.
相似化合物的比较
Similar Compounds
4-t-Butylphenol: Lacks the trifluoromethyl and sulfonamide groups, resulting in different chemical properties and reactivity.
3-Trifluoromethylphenol: Lacks the tert-butylsulfamoyl group, affecting its biological activity and applications.
Sulfanilamide: Contains a sulfonamide group but lacks the aromatic ring substitutions present in 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol.
Uniqueness
The combination of the tert-butylsulfamoyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds
属性
IUPAC Name |
N-tert-butyl-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-11(5-7-15)12-8-13(17(18,19)20)10-14(22)9-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKGFQGOIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol](/img/structure/B6385067.png)

![4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6385082.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol](/img/structure/B6385098.png)


![benzyl N-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate](/img/structure/B6385114.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B6385122.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6385126.png)

